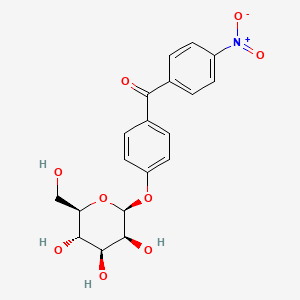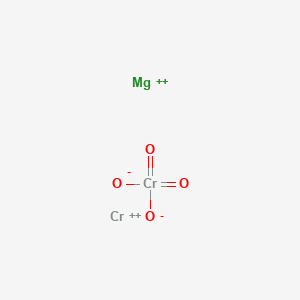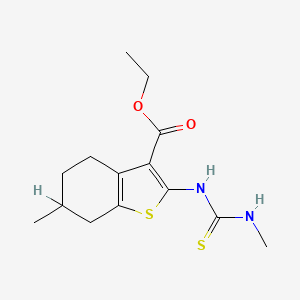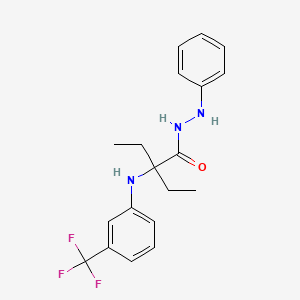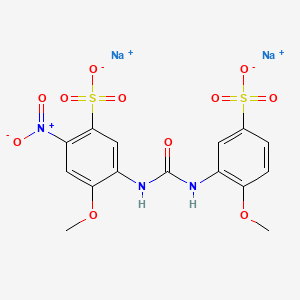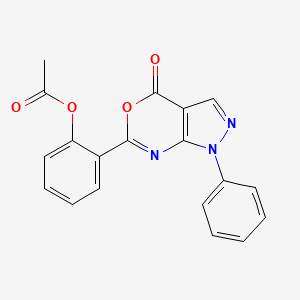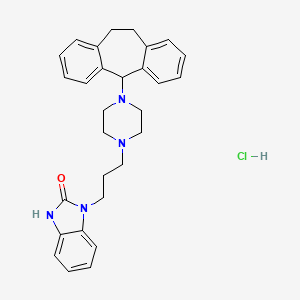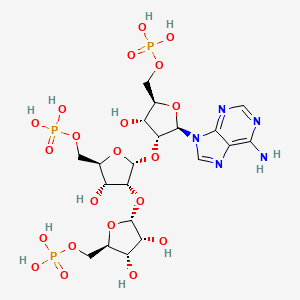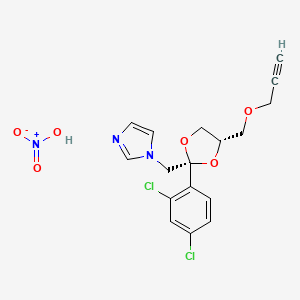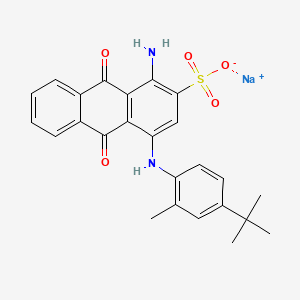
Sodium 1-amino-9,10-dihydro-4-((4-(1,1-dimethylethyl)-2-methylphenyl)amino)-9,10-dioxoanthracene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-amino-9,10-dihydro-4-((4-(1,1-dimethylethyl)-2-methylphenyl)amino)-9,10-dioxoanthracene-2-sulphonate involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography to remove impurities .
化学反応の分析
Types of Reactions
Sodium 1-amino-9,10-dihydro-4-((4-(1,1-dimethylethyl)-2-methylphenyl)amino)-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
科学的研究の応用
Sodium 1-amino-9,10-dihydro-4-((4-(1,1-dimethylethyl)-2-methylphenyl)amino)-9,10-dioxoanthracene-2-sulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Sodium 1-amino-9,10-dihydro-4-((4-(1,1-dimethylethyl)-2-methylphenyl)amino)-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some compounds similar to Sodium 1-amino-9,10-dihydro-4-((4-(1,1-dimethylethyl)-2-methylphenyl)amino)-9,10-dioxoanthracene-2-sulphonate include:
- 2-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt
- 1-Amino-4-((2,5-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid sodium salt
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methylphenyl)amino)-9,10-dioxo-, monosodium salt .
Uniqueness
What sets this compound apart is its unique structural configuration, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
70416-82-9 |
|---|---|
分子式 |
C25H23N2NaO5S |
分子量 |
486.5 g/mol |
IUPAC名 |
sodium;1-amino-4-(4-tert-butyl-2-methylanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C25H24N2O5S.Na/c1-13-11-14(25(2,3)4)9-10-17(13)27-18-12-19(33(30,31)32)22(26)21-20(18)23(28)15-7-5-6-8-16(15)24(21)29;/h5-12,27H,26H2,1-4H3,(H,30,31,32);/q;+1/p-1 |
InChIキー |
GPELPEMTBJRDAD-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


